Pyrene-d10
Description
Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) in Scientific Inquiry
Polycyclic aromatic hydrocarbons are a large class of organic compounds that are of significant interest to researchers due to their widespread presence in the environment and their potential carcinogenic and mutagenic properties. nih.gov They are formed from the incomplete combustion of organic materials, leading to their distribution in air, water, and soil. nih.gov
The analysis of PAHs in environmental samples is often challenging due to the complexity of the sample matrices and the low concentrations of the target analytes. To overcome these challenges, scientists employ a technique known as isotopic dilution mass spectrometry (IDMS). This method involves adding a known amount of an isotopically labeled version of the analyte—a deuterated PAH—to the sample before analysis. nih.gov
Deuterated PAHs are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts. nih.gov This ensures that they behave similarly during sample preparation and analysis, including extraction, cleanup, and chromatographic separation. However, because they have a different mass due to the presence of deuterium (B1214612) atoms, they can be distinguished from the native PAHs by a mass spectrometer. uctm.edu This allows for the precise quantification of the native PAHs by correcting for any losses that may have occurred during the analytical process.
Significance of Pyrene-d10 as a Research Compound
This compound is a prominent example of a deuterated PAH that is extensively used as an internal standard in a variety of research applications. Its primary significance lies in its ability to improve the accuracy and reliability of PAH quantification in complex environmental and biological samples. uctm.edu
In environmental monitoring, this compound is frequently used in the analysis of air, water, soil, and sediment samples for PAH contamination. For instance, in studies of urban air quality, this compound is added to particulate matter samples to accurately measure the concentrations of various PAHs, providing valuable data for assessing human exposure and the effectiveness of pollution control measures. uctm.edu Similarly, it is employed in the analysis of water and sediment to determine the extent of PAH pollution from sources such as oil spills and industrial discharges.
Research in food science also benefits from the use of this compound. It is used to quantify PAHs in food products that may become contaminated during processing, such as grilling, smoking, or drying. nih.gov This is crucial for ensuring food safety and for regulatory compliance.
Furthermore, this compound plays a vital role in toxicological and metabolic studies. By using this compound as an internal standard, researchers can accurately measure the levels of pyrene (B120774) and its metabolites in biological tissues and fluids, which helps in understanding the uptake, distribution, metabolism, and excretion of this class of compounds. nih.gov
The utility of this compound is underscored by its inclusion in standardized analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA), for the determination of PAHs in various matrices. epa.gov Its consistent performance and commercial availability have made it an indispensable tool for researchers worldwide.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆D₁₀ |
| Molecular Weight | 212.31 g/mol nih.govlgcstandards.com |
| CAS Number | 1718-52-1 nih.govlgcstandards.com |
| Appearance | Solid |
| Melting Point | 145-148 °C chemicalbook.com |
| Synonyms | Perdeuteriopyrene, 1,2,3,4,5,6,7,8,9,10-Decadeuteriopyrene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938045 | |
| Record name | Pyrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-52-1 | |
| Record name | Pyrene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrene-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Pyrene D10
Deuteration Techniques in PAH Synthesis
Isotopic labeling is a technique used to track an isotope through a chemical reaction or metabolic pathway. wikipedia.org For Polycyclic Aromatic Hydrocarbons (PAHs), several methods have been developed to achieve hydrogen-deuterium exchange. One common strategy involves promoting this exchange using a deuterium (B1214612) source, a catalyst, and an energy source like microwave irradiation. cernobioscience.com
A general method for hydrogen-deuterium exchange in PAHs utilizes a deuterated solvent as the deuterium source in the presence of a basic catalyst. cernobioscience.com For instance, N,N-dimethylformamide-d7 can serve as the deuterium source with potassium tert-butoxide as the catalyst. cernobioscience.com Another approach involves dissolving the aromatic compound in a deuterated solvent and treating it with a strong acid (pKa ≤ 1) to facilitate the exchange. google.com The efficiency of these methods can be influenced by factors such as the catalyst's reactivity and the reaction conditions. For example, exposure of the catalyst to moisture can diminish the extent of deuterium incorporation. cernobioscience.com
The heavier mass of deuterium compared to protium (common hydrogen) results in a shift in the vibrational modes of the C-D bond to longer wavelengths compared to the C-H bond, a property that can be observed using infrared spectroscopy. aanda.org
Precursor Compounds and Reaction Pathways for Pyrene-d10 Formation
A direct and effective method for the synthesis of this compound involves the hydrogen-deuterium exchange of unlabeled pyrene (B120774). cernobioscience.com In this pathway, pyrene is the direct precursor. The reaction is typically carried out in a microwave reactor to promote the exchange process efficiently. cernobioscience.com
The key components for this reaction are:
Precursor: Pyrene (C₁₆H₁₀)
Deuterium Source: A deuterated solvent, such as N,N-dimethylformamide-d7.
Catalyst: A strong base, such as potassium tert-butoxide.
The mixture of pyrene and the catalyst is heated in the deuterated solvent under microwave irradiation. This process facilitates the substitution of all ten hydrogen atoms on the pyrene ring with deuterium atoms, yielding this compound. cernobioscience.com A representative reaction achieved a 95% yield of deuterated pyrene after one hour at 170°C in a microwave reactor. cernobioscience.com
| Parameter | Description | Reference |
|---|---|---|
| Precursor Compound | Pyrene | cernobioscience.com |
| Deuterium Source | N,N-dimethylformamide-d7 | cernobioscience.com |
| Catalyst | Potassium tert-butoxide | cernobioscience.com |
| Energy Source | Microwave Irradiation | cernobioscience.com |
| Temperature | 170°C | cernobioscience.com |
| Reaction Time | 1 hour | cernobioscience.com |
Purification and Characterization of Deuterated Pyrene
Following the synthesis, a purification step is necessary to isolate the this compound from the reaction mixture, which may contain the catalyst, solvent, and any unreacted starting material. A common and rapid purification method involves flushing the cooled reaction mixture through a short pad of silica gel using a suitable eluent like dichloromethane. cernobioscience.com For more rigorous purification of pyrene derivatives, chromatographic techniques such as silica-based column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed. nih.gov Reverse-phase HPLC, in particular, has been shown to be effective in separating contaminants and achieving high purity. nih.gov
Characterization of the final product is essential to confirm its identity and determine the level of deuterium incorporation. Several analytical techniques are used for this purpose.
Mass Spectrometry (MS): This is a primary tool for analyzing deuterated compounds. The introduction of ten deuterium atoms results in a mass shift of +10 compared to the unlabeled pyrene. sigmaaldrich.com Techniques like Direct Analysis in Real Time (DART) mass spectrometry can be used to determine the deuterium level by analyzing the mass shift. cernobioscience.com Gas chromatography with tandem mass spectrometry (GC-MS/MS) is also utilized for the analysis of deuterated PAHs. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation. While ¹H NMR is used for hydrogen-containing compounds, ²H (Deuterium) NMR can be used to characterize deuterated compounds. The absence of signals in the aromatic region of the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm the successful deuteration.
Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are different from C-H bonds. aanda.org IR spectroscopy can be used to identify the characteristic C-D stretching modes, which are typically found at longer wavelengths than their C-H counterparts, providing evidence of deuteration. aanda.orgresearchgate.net
Chromatographic Analysis: Techniques like gas-liquid chromatography (GC) and HPLC are used to assess the purity of the final product. nih.gov
| Technique | Information Provided | Reference |
|---|---|---|
| Mass Spectrometry (MS, GC-MS/MS) | Confirms molecular weight (mass shift) and isotopic purity. | cernobioscience.commdpi.com |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation of deuterium placement. | nih.gov |
| Infrared (IR) Spectroscopy | Detects characteristic C-D bond stretching vibrations. | aanda.orgresearchgate.net |
| Chromatography (HPLC, GC) | Assesses chemical purity of the final product. | nih.gov |
Spectroscopic Characterization and Advanced Analytical Techniques in Pyrene D10 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Pyrene-d10 Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the context of this compound, Deuterium (B1214612) (²H) NMR is particularly informative. While it offers a chemical shift range similar to proton (¹H) NMR, the resolution is typically lower. wikipedia.org However, its utility shines in verifying the extent of deuteration in a sample, as a deuterated compound will exhibit a strong signal in ²H NMR but not in ¹H NMR. wikipedia.org Solid-state ²H-NMR is especially valuable due to deuterium's small quadrupole moment, which allows for the study of molecular orientation and mobility. wikipedia.orgnih.gov For instance, studies have utilized solid-state ²H-NMR to investigate the alignment and mobility of this compound within lipid bilayers. nih.gov
While this compound itself does not produce a significant ¹H NMR spectrum, the principles of ¹H NMR are crucial for studying its interactions with other molecules. The presence of a molecule like pyrene (B120774) can induce changes in the ¹H NMR spectrum of a host molecule, providing insights into intermolecular interactions. nih.gov For example, the ring current effect of the aromatic pyrene system can cause shifts in the proton signals of a molecule it is interacting with, indicating proximity and the nature of the binding. nih.gov This method is widely used to probe the interactions of aromatic molecules with macromolecules such as proteins and DNA. nih.govmdpi.com
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, often used for its identification and quantification in complex mixtures. nih.gov The deuteration of pyrene results in a distinct mass shift, making it an ideal internal standard for quantitative analyses of its non-deuterated counterpart, pyrene. medchemexpress.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation and quantification of volatile and semi-volatile organic compounds, including this compound. nih.govresearchgate.net In this method, the sample is first separated based on the components' boiling points and interactions with the chromatographic column, and then the individual compounds are detected by the mass spectrometer. The use of this compound as an internal standard in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) is a common practice, enhancing the accuracy of quantification. nih.govresearchgate.net
A study on the analysis of PAHs in particulate matter utilized this compound as one of the deuterated internal standards to ensure accurate quantification. The following table presents the selected ions monitored for various PAHs, including the internal standard Phenanthrene-d10, which is structurally similar to this compound.
Table 1: Selected ions for GC-MS analysis of various PAHs in SIM mode. researchgate.net
Selected Ion Monitoring (SIM) is a mode of operation for a mass spectrometer where instead of scanning the entire mass spectrum, only specific mass-to-charge ratios (m/z) are monitored. wikipedia.org This approach significantly increases the sensitivity of the analysis, allowing for the detection of very low quantities of the target analyte. volatileanalysis.comepa.gov For this compound, which has a molecular weight of approximately 212.31 g/mol , the molecular ion peak at m/z 212 is a primary target for monitoring in SIM mode. sigmaaldrich.com This high sensitivity makes SIM GC-MS a preferred method for trace analysis of PAHs in environmental samples, where this compound is often used as a surrogate standard. nih.goveaslab.com The selection of specific ions for both quantification and qualification ensures the accuracy and reliability of the identification. researchgate.net
Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, offers exceptionally high resolution and mass accuracy. mdpi.comfrontiersin.org This makes it a powerful tool for studying the intricate details of gas-phase ion-molecule reactions. While specific studies focusing solely on this compound gas-phase reactions using FTMS are not extensively documented in the provided context, the principles of FTMS are well-suited for such investigations. The high resolving power of FTMS would allow for the precise identification of reactants, intermediates, and products in the gas-phase reactions of this compound, providing detailed mechanistic insights. For instance, coincidence mass spectrometry, a related technique, has been used to study the fragmentation of pyrene molecules upon electron impact, revealing details about the formation of various ionized fragments. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
Vibrational and Rotational Spectroscopy of this compound
Vibrational and rotational spectroscopy provide fundamental information about the molecular structure, bonding, and dynamics of molecules like this compound. Studies using fluorescence excitation spectra and dispersed fluorescence spectra of jet-cooled this compound have been conducted to analyze its vibrational level structure in both the ground (S₀) and first excited (S₁) electronic states. aip.orgnih.govresearchgate.net These studies have shown that the vibrational energies are quite similar in both electronic states. nih.gov
Furthermore, high-resolution spectroscopy has enabled the determination of rotational constants, confirming that the pyrene molecule is planar in both the S₀ and S₁ states and that its geometry does not significantly change upon electronic excitation. aip.orgnih.gov Infrared spectroscopy, particularly using polarized light on crystalline samples, has allowed for a detailed assignment of the fundamental vibrational modes of both pyrene and this compound. aip.org These spectroscopic investigations are crucial for understanding the photophysical properties and intramolecular dynamics of pyrene and its deuterated isotopologue. aip.org
Infrared (IR) Spectroscopy of this compound and Solvent Interactions
The infrared spectrum of this compound (perdeuteriopyrene) provides significant insight into its molecular vibrations, which are distinct from its hydrogenated counterpart due to the heavier deuterium atoms. Detailed studies have assigned the fundamental vibrational modes for this compound in both the crystalline state and in various solvents.
In the crystalline state, the spectrum of this compound is influenced by intermolecular interactions. When dissolved, solute-solvent interactions can cause shifts in vibrational frequencies and the appearance of new bands. For instance, the infrared spectra of this compound have been measured in solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄). rsc.org The analysis of these spectra, often aided by polarized light on crystalline samples, allows for a comprehensive assignment of the infrared-active vibrational modes. rsc.org
The substitution of hydrogen with deuterium significantly lowers the frequency of C-D stretching vibrations compared to C-H stretching vibrations, a predictable consequence of the mass difference. This isotopic shift is a key feature in the IR analysis of this compound. Research has shown that in polar solvents, the symmetry of the pyrene molecule can be reduced due to complex formation, leading to the enhancement of otherwise weak or forbidden vibrational transitions. researchgate.net While this has been studied extensively for pyrene, the same principles apply to this compound, where changes in the infrared spectrum in polar versus non-polar solvents can reveal the nature of solute-solvent interactions. researchgate.net
Below is a table of selected assigned infrared-active fundamental vibrations for this compound.
Table 1: Selected Infrared-Active Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Symmetry Species | Vibrational Assignment |
|---|---|---|
| 2275 | b₃ᵤ | C-D Stretch |
| 2270 | b₂ᵤ | C-D Stretch |
| 1555 | b₃ᵤ | Ring Vibration |
| 1342 | b₂ᵤ | Ring Vibration |
| 818 | b₂ᵤ | C-D Out-of-plane bend |
| 799 | b₃ᵤ | C-D Out-of-plane bend |
| 667 | aᵤ | C-D Out-of-plane bend |
Data sourced from vibrational analysis studies. rsc.orgunica.it
Raman Spectroscopy of this compound
Raman spectroscopy, which detects molecular vibrations through inelastic scattering of light, is another powerful tool for characterizing this compound. Similar to IR spectroscopy, the Raman spectrum is sensitive to isotopic substitution. The vibrational frequencies observed for this compound are shifted to lower wavenumbers compared to Pyrene-h10. chemrxiv.org
Theoretical calculations and experimental studies have been used to assign the Raman-active modes of this compound. chemrxiv.org For molecules with a center of symmetry like pyrene, the rule of mutual exclusion applies: vibrations that are Raman-active are infrared-inactive, and vice versa. Therefore, Raman and IR spectroscopy provide complementary information about the molecule's vibrational structure.
Key Raman-active modes for pyrene include strong bands related to ring breathing and C-C stretching vibrations. acs.orgresearchgate.net For this compound, these modes are preserved but appear at different frequencies. For example, some of the most intense bands in the Raman spectrum of pyrene are found around 408, 592, 1242, and 1408 cm⁻¹. acs.org The corresponding vibrations in this compound are expected at lower frequencies. Studies on pyrene-generated nanograins have utilized Raman spectroscopy to characterize their structure, noting the appearance of graphitic G bands and disorder-induced D bands, which provides a reference for the spectral behavior of complex pyrene-based materials. chemrxiv.org
Photophysical Properties and Excited-State Dynamics of this compound
The photophysical properties of this compound are governed by the behavior of its π-electron system upon absorption of light. The process begins with excitation from the ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways determine the fluorescence characteristics of the molecule.
Studies on isolated, jet-cooled this compound molecules reveal that upon electronic excitation, the molecule remains planar, with its geometric structure not changing significantly. kyoto-u.ac.jp The excited-state dynamics are characterized by a very long fluorescence lifetime. kyoto-u.ac.jp This indicates that non-radiative decay processes, such as internal conversion to the ground state and intersystem crossing to the triplet state, are very slow for the isolated molecule. kyoto-u.ac.jpaip.org This low efficiency of non-radiative pathways is a hallmark of the rigid pyrene chromophore. The substitution of hydrogen with deuterium in this compound is known to further decrease the rate of non-radiative decay, as the lower frequency of C-D vibrations (compared to C-H) makes them less efficient at dissipating electronic energy.
Fluorescence Excitation and Emission Spectroscopy of this compound
The fluorescence of this compound is characterized by a structured emission spectrum, which is a mirror image of its absorption spectrum. High-resolution fluorescence excitation spectra of jet-cooled this compound have been recorded, allowing for detailed analysis of its vibronic (vibrational-electronic) structure in the first excited singlet state (S₁). kyoto-u.ac.jpaip.org
The spectrum shows a strong origin band (0-0 transition) and several other prominent peaks corresponding to excitations to different vibrational levels within the S₁ state. aip.org The analysis of these spectra provides precise values for the vibrational energies in the excited state.
Table 2: Selected Vibronic Band Energies in the Fluorescence Excitation Spectrum of this compound
| Vibrational Energy (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 0 (Origin at 27,204 cm⁻¹) | vs | 0-0 Transition |
| 388 | s | a₉ |
| 568 | w | a₉ |
| 774 | vw | a₉ |
| 785 | s | a₉ + a₉ |
| 989 | vw | a₉ |
| 1162 | vw | a₉ |
| 1344 | m | a₉ |
Data obtained from fluorescence excitation spectra of supersonic jet-cooled this compound. aip.org (vs = very strong, s = strong, m = medium, w = weak, vw = very weak)
The emission spectrum arises from the relaxation of the excited molecule from the lowest vibrational level of the S₁ state back to various vibrational levels of the S₀ ground state.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. youtube.comyoutube.com For a given fluorophore, the quantum yield is determined by the competition between the rate of radiative decay (fluorescence) and the rates of all non-radiative decay pathways (e.g., internal conversion, intersystem crossing). rsc.org
A hallmark of the pyrene chromophore is its ability to form an "excimer," which is an excited-state dimer. unica.it This phenomenon occurs when an excited this compound molecule encounters and interacts with a ground-state this compound molecule before it can relax via monomer fluorescence. unica.itnih.gov This process is highly dependent on the concentration of the fluorophore; it is negligible at very low concentrations but becomes significant as the concentration increases, forcing the molecules into close proximity.
The formation of the excimer is a dynamic process that competes with monomer emission. researchgate.net The resulting excimer has its own distinct electronic properties and relaxes to the ground state by emitting a photon. This excimer luminescence is characterized by a broad, unstructured, and significantly red-shifted emission band, typically centered around 470-500 nm, in stark contrast to the structured monomer emission seen between 370-400 nm. nih.gov The repulsive nature of the ground-state dimer ensures that upon emission, the two molecules separate, and no corresponding absorption band for the excimer is observed. This unique spectral feature makes the pyrene system, including this compound, a sensitive probe for studying molecular proximity and micro-organization. researchgate.net
The vibronic fine structure of the this compound monomer fluorescence spectrum is exceptionally sensitive to the polarity of its immediate environment. This phenomenon, often called the "Ham effect," is most notably observed in the intensity ratio of the first vibronic peak (Band I, ~373 nm) to the third vibronic peak (Band III, ~384 nm). researchgate.net
In non-polar solvents, Band I is weak, resulting in a low I₁/I₃ ratio (typically around 0.6 for hexane). As the polarity of the solvent increases, the symmetry of the pyrene molecule is perturbed, which enhances the intensity of the formally forbidden 0-0 transition (Band I). researchgate.net This leads to a significant increase in the I₁/I₃ ratio (approaching ~1.9 in highly polar solvents like dimethyl sulfoxide). paperdigest.org
This predictable relationship between the I₁/I₃ ratio and solvent polarity is so reliable that it forms the basis of the empirical "Py scale" of solvent polarity. researchgate.netpaperdigest.org Although this scale was established using undeuterated pyrene, the effect is rooted in the electronic structure of the pyrene chromophore. Since deuteration in this compound primarily affects nuclear mass and vibrational modes rather than the electronic distribution, it exhibits the same pronounced sensitivity to solvent polarity, making it an equally effective fluorescent probe for characterizing the polarity of microenvironments. rsc.orgnih.govresearchgate.net
Phosphorescence Studies of this compound
Phosphorescence, a spin-forbidden radiative decay from an excited triplet state to the singlet ground state, is a key photophysical process that provides deep insights into the electronic structure and dynamics of molecules. For this compound, a deuterated polycyclic aromatic hydrocarbon, phosphorescence studies are particularly valuable. The substitution of hydrogen with deuterium atoms can influence the vibrational modes of the molecule, which in turn affects non-radiative decay pathways and can lead to enhanced phosphorescence quantum yields and longer lifetimes compared to its non-deuterated counterpart, pyrene. This section delves into specific aspects of the phosphorescence of this compound, focusing on its behavior in host-guest systems at room temperature and the influence of the heavy atom effect.
Room Temperature Phosphorescence (RTP) Host-Guest Systems with this compound
The observation of room temperature phosphorescence (RTP) from purely organic molecules is often hindered by various non-radiative deactivation processes and quenching by molecular oxygen. A successful strategy to overcome these limitations is the encapsulation of the phosphorescent guest molecule within a rigid host matrix. This approach minimizes vibrational and rotational relaxation and shields the guest from external quenchers, thereby promoting RTP.
Research has demonstrated that this compound can exhibit long-lived RTP when incorporated into host-guest complexes. A notable example involves the use of β-cyclodextrin (β-CD) as a host. In these systems, the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. The formation of a two-component complex, denoted as Pd10@2CD, results in a long-lived RTP with a lifetime of 2.4 seconds. ineosopen.org The decay of the RTP intensity in these complexes is often biexponential, suggesting the existence of at least two distinct phosphorescent sites within the crystal lattice. ineosopen.orgresearchgate.net
The properties of these RTP systems can be further tailored by the addition of "bulk molecules." For instance, the introduction of adamantane, tert-butylbenzene, or p-tert-butyltoluene into the this compound–β-cyclodextrin system can lead to changes in the phosphorescence lifetime and the microenvironment of the this compound molecule. ineosopen.org In one study, the addition of p-tert-butyltoluene to a this compound–β-cyclodextrin complex resulted in an orange RTP with a lifetime of 4.02 seconds. ineosopen.org The role of the bulk molecule is to create a denser packing around the guest, further restricting its mobility and enhancing its isolation. ineosopen.org
Dibenzyl isophthalates (DBIs) have also been identified as effective hosts for achieving RTP with various aromatic guest molecules, including this compound. rsc.orgresearchgate.net In a host-guest-matrix system, even trace amounts of a 4,4′-Br substituted DBI host (0.10 wt%) and a this compound guest (0.01 wt%) in a non-RTP-emissive aromatic matrix can induce RTP. rsc.orgresearchgate.net
Table 1: Room Temperature Phosphorescence (RTP) Properties of this compound in Host-Guest Systems
| Host System | Guest | Additional Components | Phosphorescence Lifetime (τph) | Observations |
| β-cyclodextrin (β-CD) | This compound | None | 2.4 s ineosopen.org | Biexponential decay indicating two phosphorescent sites. ineosopen.org |
| β-cyclodextrin (β-CD) | This compound | p-tert-butyltoluene | 4.02 s ineosopen.org | Results in an orange RTP. ineosopen.org |
| 4,4'-Br Dibenzyl Isophthalate (B1238265) (DBI) | This compound | Aromatic Matrix | Not specified | Demonstrates the versatility of DBI as a host for RTP. rsc.orgresearchgate.net |
Heavy Atom Effect on this compound Phosphorescence
The heavy atom effect is a well-established phenomenon that enhances the rate of spin-forbidden processes, such as intersystem crossing (S1 → T1) and phosphorescence (T1 → S0), by increasing spin-orbit coupling. rsc.orgresearchgate.net This effect can be induced either internally, by incorporating heavy atoms into the molecular structure of the phosphor, or externally, by placing the phosphor in close proximity to molecules or ions containing heavy atoms. researchgate.net
While not always specifying this compound, studies on pyrene demonstrate principles directly applicable to its deuterated analog. The introduction of heavy atoms significantly impacts the phosphorescence characteristics of pyrene. For instance, the encapsulation of pyrene in a deep cavitand that also binds thallium ions (Tl⁺), a heavy metal ion, leads to a dramatic enhancement of intersystem crossing and a decrease in the phosphorescence radiative lifetime from approximately 30 seconds to 0.23 seconds. nih.govnsf.gov This substantial reduction in lifetime is a direct consequence of the increased rate of the T1 → S0 radiative transition.
The external heavy atom effect can be a powerful tool to boost the phosphorescence quantum yield. rsc.org By bringing a heavy atom into the vicinity of the pyrene molecule, the probability of the spin-flip required for phosphorescence is increased. This can be achieved in various ways, such as dissolving the chromophore in a solvent containing heavy atoms (e.g., methyl iodide) or co-dissolving it with heavy atom salts. nsf.gov In the context of host-guest chemistry, incorporating heavy atoms into the host structure is a particularly effective strategy. For example, using a 4,4′-Br substituted dibenzyl isophthalate as a host for this compound leverages the heavy atom effect of the bromine atoms to facilitate RTP. rsc.orgresearchgate.net
The strategic placement of heavy atoms is crucial for maximizing their effect on phosphorescence. nih.gov Computational and experimental studies have shown that for the heavy atom effect to be most pronounced, the heavy atom should be positioned in a part of the molecule where there is substantial electron density in both the initial and final states of the electronic transition. nih.gov
Table 2: Influence of the Heavy Atom Effect on Pyrene Phosphorescence
| System | Heavy Atom Source | Effect on Phosphorescence Lifetime | Mechanism |
| Pyrene in a deep cavitand | Thallium ions (Tl⁺) | Decreased from ~30 s to 0.23 s nih.govnsf.gov | Enhanced intersystem crossing and T1 → S0 transition rate. nih.govnsf.gov |
| This compound in 4,4'-Br DBI | Bromine (Br) atoms | Not specified, but induces RTP rsc.orgresearchgate.net | External heavy atom effect from the host molecule. rsc.orgresearchgate.net |
| General Case | External heavy atoms (e.g., in solvent or salts) | Generally decreases lifetime | Increased spin-orbit coupling. nsf.gov |
Pyrene D10 As an Internal Standard and Tracer in Advanced Analytical Chemistry
Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) using Pyrene-d10
The primary application of this compound in analytical chemistry is as an internal standard for the accurate quantification of PAHs in environmental and biological samples. Due to its chemical properties being nearly identical to its non-deuterated counterpart, it experiences similar extraction efficiencies and chromatographic behavior. This allows it to compensate for sample loss during preparation and instrumental analysis, leading to more reliable and accurate results.
Analytical Method Development and Validation with this compound
The development and validation of robust analytical methods are paramount for the accurate determination of PAH concentrations. This compound is instrumental in this process. For instance, in the development of high-performance liquid chromatography (HPLC) methods, this compound is often used to assess and optimize the separation of complex PAH mixtures. nih.gov A significant challenge in the chromatographic separation of PAHs is achieving clear resolution between all compounds, and the separation between the internal standard, such as Phenanthrene-d10, and its corresponding native PAH can be particularly challenging. nih.gov
Method validation ensures the reliability of the analytical procedure. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govresearchgate.net For example, a validated HPLC method for benzo(a)pyrene in human breast milk demonstrated linearity over a range of 0.5–80 ng/mL, with an LOD of 0.5 ng/mL and an LOQ of 1.07 ng/mL. nih.gov The use of an internal standard like this compound throughout the validation process helps to confirm that the method is accurate and reproducible across different concentration levels and sample matrices.
Matrix Effects and Recovery Efficiency in this compound-Spiked Samples
The sample matrix, which includes all components of a sample other than the analyte of interest, can significantly influence the analytical results. sepscience.com These "matrix effects" can cause signal suppression or enhancement, leading to inaccurate quantification. nih.govchromatographyonline.com Spiking samples with a known amount of this compound allows for the assessment and correction of these effects.
The evaluation of matrix effects and recovery is a multi-step process:
Pre-Spike: The analyte (and internal standard) is added to the sample matrix before extraction. biotage.com
Post-Spike: The analyte is added to the sample extract after the extraction process. biotage.com
Neat Blank: The analyte is prepared in a clean solvent without the sample matrix. biotage.com
By comparing the analytical signals from these three preparations, the percentage of recovery and the extent of matrix effects can be calculated. biotage.comyoutube.com
Calibration Standards and Surrogate Spiking Solutions Utilizing this compound
Accurate quantification in analytical chemistry relies on the use of calibration standards. reagecon.com this compound is frequently incorporated into calibration standards and surrogate spiking solutions. A surrogate standard is a compound that is similar to the analyte in chemical composition and behavior in the analytical process, but which is not expected to be present in the sample. researchgate.net
Calibration curves are generated by analyzing a series of standards containing known concentrations of the target PAHs and a constant concentration of the internal standard, such as this compound. nih.gov The response of the analyte relative to the internal standard is then plotted against the analyte concentration. This approach, known as internal standard calibration, helps to correct for variations in injection volume and instrument response.
In practice, a stock solution of this compound is prepared and added to all samples, blanks, and calibration standards. nih.gov For example, a study on PAHs in human serum used Phenanthrene-d10 as an internal standard, prepared at a final concentration of 250 ng/mL. nih.gov This ensures that any variations during the analytical process affect both the analyte and the internal standard equally, leading to more precise and accurate quantification.
Environmental Fate and Transport Studies of Organic Pollutants with this compound
Understanding the environmental fate and transport of organic pollutants is crucial for assessing their potential risks to ecosystems and human health. cdc.govepa.gov this compound serves as a valuable tracer in these studies, helping scientists to track the movement and transformation of PAHs in the environment. service.gov.uk
Sorption Behavior of this compound in Environmental Matrices
Sorption, the process by which a chemical binds to a solid surface, is a key factor controlling the fate and transport of organic pollutants in the environment. This compound is used to investigate the sorption behavior of PAHs in various environmental matrices, such as soil, sediment, and microplastics.
Studies have shown that the sorption of pyrene (B120774) is often nonlinear and depends on the properties of the sorbent material. nih.gov For example, the sorption affinity of pyrene to soils and sediments increases as the polarity of the soil organic matter decreases. nih.gov In a study investigating the sorption of pyrene onto polyethylene (B3416737) microplastics, researchers used this compound to understand how the presence of sediment affects the sorption process. cityu.edu.hk The results indicated that in a system containing both microplastics and sediment, the sediment initially adsorbed the majority of the pyrene. cityu.edu.hk
The following table summarizes the sorption behavior of pyrene in different systems:
| System | Initial Pyrene Sorption | Equilibrium Time |
| Polyethylene Microplastics | 76% in the first 5 minutes | 15 minutes |
| Sediment | 90% in the first 5 minutes | 60 minutes |
This data illustrates the rapid sorption of pyrene onto both microplastics and sediment, with sediment showing a higher initial uptake. cityu.edu.hk
Loss Rates of Organic Compounds in Environmental Systems using this compound
Determining the loss rates of organic compounds, through processes such as biodegradation and photodegradation, is essential for predicting their persistence in the environment. nih.gov this compound can be used as a tracer to quantify these loss rates. By spiking an environmental system with a known amount of this compound and monitoring its concentration over time, alongside the native PAHs, researchers can calculate the degradation rates of the target compounds. The use of the deuterated standard helps to distinguish between the added tracer and any background pyrene that may be present in the environment.
Biomarker and Toxicological Research Applications of this compound
This compound, a deuterated form of pyrene, serves as a crucial tool in biomarker and toxicological research, particularly in studies involving polycyclic aromatic hydrocarbons (PAHs). Its unique isotopic signature allows it to be distinguished from its non-deuterated counterpart, making it an invaluable internal standard and tracer in complex biological and environmental samples.
Assessment of PAH Exposure and Bioaccumulation with this compound
The lipophilic nature of PAHs facilitates their accumulation in fatty tissues, making these tissues excellent matrices for assessing long-term exposure. researchgate.netcrimsonpublishers.com Due to their persistence and potential for bioaccumulation, PAHs can be transferred through the food chain, posing risks to both aquatic organisms and human health. mdpi.com this compound is frequently employed as an internal standard in the analysis of PAH levels in various biological and environmental samples to ensure the accuracy and reliability of the data. pdx.edu
In studies assessing PAH exposure, this compound is added to samples at a known concentration before extraction and analysis. This allows for the correction of any analyte loss that may occur during sample preparation, thereby improving the precision of the quantification of native PAHs. For instance, in a study investigating PAH concentrations in the muscle and fat of rats, this compound was used as a surrogate standard to track the recovery of other PAHs. nih.gov Similarly, research on the bioaccumulation of PAHs in lily bulbs utilized this compound to ensure the accuracy of measurements in soil and plant tissues. researchgate.net
The bioaccumulation of PAHs in organisms is a significant concern. Studies have shown that PAHs can accumulate in various human tissues, including the brain, heart, kidneys, liver, lungs, spleen, and adipose tissue. researchgate.net The concentration of PAHs in these tissues can be substantially higher than in blood or urine, reflecting the cumulative exposure over time. researchgate.net For example, one study found that the average concentration of 13 different PAHs in human brain tissue was 0.377 ng/g. researchgate.net
The use of this compound as an internal standard is critical in these bioaccumulation studies to obtain accurate data on the levels of various PAHs in different tissues. This information is vital for understanding the toxicokinetics of these compounds and for assessing the health risks associated with exposure.
Metabolic Activation Studies Utilizing Deuterated PAHs
Polycyclic aromatic hydrocarbons are generally not carcinogenic in their native form but require metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. nih.govfrontiersin.org This metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, which convert PAHs into epoxides. These epoxides can then be further metabolized by enzymes such as epoxide hydrolase to form diol-epoxides, which are considered the ultimate carcinogens. nih.gov
Deuterated PAHs, such as this compound, are valuable tools in studying these metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This effect can be used to probe the mechanisms of enzymatic reactions involved in PAH metabolism.
For example, studies have investigated the role of specific CYP enzymes, such as CYP1A1 and CYP1B1, in the metabolic activation of PAHs. nih.gov These enzymes are induced by exposure to PAHs and other environmental pollutants. nih.gov Differences in the expression and genetic variations of these enzymes among individuals may contribute to varying susceptibility to the carcinogenic effects of PAHs. nih.gov
Furthermore, aldo-keto reductases (AKRs) have been identified as another class of enzymes involved in the metabolic activation of PAH trans-dihydrodiols, leading to the formation of reactive o-quinones. frontiersin.orgresearchgate.net These o-quinones can redox cycle, generating reactive oxygen species and causing oxidative DNA damage. frontiersin.org The use of deuterated PAHs in such studies can help elucidate the specific steps and enzymes involved in these complex metabolic pathways.
This compound in Polymer Science and Materials Research
The unique photophysical properties of pyrene and its derivatives make them useful in polymer and materials science. Pyrene itself is known for its fluorescence, which can be sensitive to the local environment. nih.gov This property has been exploited in the development of fluorescent probes and sensors.
In the realm of materials research, pyrene-functionalized polymers have been developed for various applications. For instance, pyrene-functionalized poly(methacrylic acid) has been shown to be an effective stabilizer for graphene nanoplatelets in aqueous dispersions. manchester.ac.ukmanchester.ac.uk The pyrene moiety interacts with the surface of the graphene, while the hydrophilic polymer chain provides stability in water. manchester.ac.uk This allows for the incorporation of graphene into waterborne latex formulations, leading to nanocomposite films with enhanced mechanical properties. manchester.ac.uk
This compound, with its specific isotopic signature, can be a valuable tool in these material science applications. For example, it can be used in mass spectrometry-based techniques to study the incorporation and distribution of pyrene-functionalized polymers within a material. Its distinct mass would allow for clear identification and quantification, separate from any naturally occurring pyrene.
This compound in Chemical Reaction Mechanism Studies
The study of reaction mechanisms often relies on isotopic labeling to trace the fate of atoms and to understand the nature of transition states. The substitution of hydrogen with deuterium in a molecule like pyrene can lead to measurable kinetic isotope effects (KIEs), providing insights into bond-breaking and bond-forming steps in a reaction. icm.edu.pled.ac.uk
Isotope Effects in Gas-Phase Reactions of this compound
Gas-phase reactions provide a simplified environment to study the intrinsic reactivity of molecules without the influence of solvents. Studies on the gas-phase reactions of metal ions with pyrene and this compound have been conducted using Fourier transform mass spectrometry (FTMS). srce.hrresearchgate.net
One such study investigated the reaction of niobium (Nb+) ions with a mixture of pyrene and this compound. srce.hrresearchgate.net The reaction involves the ligation of the pyrene molecule to the niobium ion, followed by the elimination of a hydrogen or deuterium molecule. A significant deuterium kinetic isotope effect was observed in the dehydrogenation step, indicating that the C-H (or C-D) bond is broken in the rate-determining step of this elimination process. srce.hr This observation supports a proposed 1,2-elimination mechanism. srce.hrresearchgate.net
The magnitude of the isotope effect can provide detailed information about the transition state of the reaction. In the case of the Nb+-pyrene reaction, the kinetic isotope effect helps to understand the dynamics of C-H bond activation by the metal ion in the gas phase. srce.hr
Below is a table summarizing the key findings from a gas-phase reaction study involving this compound.
| Reactants | Observed Process | Key Finding | Experimental Technique |
| Niobium (Nb+) ions, Pyrene, and this compound | Ligation and subsequent dehydrogenation/de-deuteration | A deuterium kinetic isotope effect was observed, suggesting C-H/C-D bond cleavage in the rate-determining step. srce.hr | Fourier Transform Mass Spectrometry (FTMS) srce.hrresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental conditions optimize the use of Pyrene-d10 as an internal standard in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs)?
- Methodological Answer : this compound is typically used to correct matrix effects and instrument variability. Calibration curves should be constructed using a linear range (e.g., 7-point calibration with concentrations spanning 10–350 mg/L) . Ensure deuterated standards are spiked into samples at consistent volumes and allowed to equilibrate with the matrix (e.g., ultra-cleaned oils or vacuum gas oils) to account for ionization suppression in complex matrices . Validate spike recovery rates (e.g., 80–120%) to confirm method accuracy.
Q. How does deuterium substitution in this compound affect its spectroscopic properties compared to non-deuterated pyrene?
- Methodological Answer : Deuterated pyrene exhibits reduced vibrational coupling due to isotopic substitution, leading to sharper peaks in fluorescence or electron spin resonance (ESR) spectra. For ESR studies of triplet states, this compound in benzophenone hosts shows nearly identical zero-field splitting (ZFS) parameters (e.g., D and E values) to non-deuterated pyrene, but with improved signal resolution due to reduced proton hyperfine interactions . Validate spectral shifts using controlled experiments in inert hosts like fluorene or biphenyl .
Advanced Research Questions
Q. How can researchers mitigate matrix-induced ionization suppression when quantifying this compound in highly complex samples (e.g., vacuum gas oils)?
- Methodological Answer : Matrix effects in vacuum gas oils (VGOs) arise from co-eluting sulfur/nitrogen compounds. To address this:
- Use multi-dimensional separation techniques (e.g., CPCxSFC/HRMS) to isolate this compound from interfering compounds .
- Compare calibration curves prepared in pure solvents (e.g., THF) versus spiked matrices to quantify suppression effects .
- Apply post-column isotope dilution or standard addition protocols to correct for signal loss .
Q. What experimental approaches validate the isotopic purity of this compound in radical pair reaction studies?
- Methodological Answer : Isotopic purity is critical for magnetic field effect (MFE) studies.
- Perform high-resolution mass spectrometry (HRMS) to confirm >98% deuteration .
- Use nuclear magnetic resonance (NMR) to detect residual proton signals in deuterated positions .
- In MFE experiments, compare reaction rates of this compound with non-deuterated pyrene under controlled magnetic fields (e.g., B₁/₂ analysis) to identify isotopic anomalies .
Q. How do crystallographic orientations of this compound in host matrices influence ESR measurements of triplet states?
- Methodological Answer :
- Grow single crystals of this compound in polar hosts (e.g., benzophenone) via slow evaporation from ethanol .
- Rotate crystals about laboratory-fixed axes (a, b, c) to map angular dependencies of ZFS parameters .
- Validate molecular orientation using limited self-consistent procedures and compare with X-ray diffraction data .
Data Contradictions and Resolution
Q. Discrepancies in reported B₁/₂ values for this compound in radical pair reactions: How to reconcile experimental variability?
- Methodological Answer : B₁/₂ values (magnetic field at half-maximal effect) vary with donor-acceptor pairs and solvent polarity.
- Standardize reaction conditions (e.g., solvent dielectric constant, temperature) to minimize variability .
- Plot experimental B₁/₂ against theoretical predictions (e.g., linear fits of B₁/₂ vs. σ⁺σ⁻ parameters of electron donors) to identify systematic deviations .
- Use error propagation analysis to account for uncertainties in hyperfine coupling constants .
Methodological Best Practices
Q. What criteria should guide the selection of this compound versus other deuterated PAHs for environmental analysis?
- Methodological Answer :
- Prioritize deuterated analogs with minimal isotopic exchange (e.g., this compound over naphthalene-d8) in aqueous matrices .
- Verify cross-reactivity with target analytes via spike-and-recovery tests in representative environmental samples (e.g., soil, air particulate matter) .
Q. How to design controlled experiments isolating the effects of this compound’s deuteration on photophysical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
